8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline
Overview
Description
“8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline” is a chemical compound with the CAS Number: 1368780-82-8 . It has a molecular weight of 246.53 . The compound is typically stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline analogs, which includes “this compound”, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C9H9BrClN/c10-8-5-7 (11)4-6-2-1-3-12-9 (6)8/h4-5,12H,1-3H2 .Physical and Chemical Properties Analysis
The physical form of “this compound” is a liquid and it is stored at room temperature . The compound has a molecular weight of 246.53 .Scientific Research Applications
Synthesis of Quinoline Derivatives
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline has been explored in the synthesis of various quinoline derivatives. For instance, Şahin et al. (2008) demonstrated the synthesis of 6,8-dibromo-1,2,3,4-tetrahydroquinolines through efficient bromination reactions, which are significant for the preparation of trisubstituted quinoline derivatives, vital in pharmaceuticals and materials science (Şahin et al., 2008).
Conversion into Cyano Derivatives
The compound has also been used in the synthesis of novel cyano quinoline derivatives. Ökten and Çakmak (2015) describe the conversion of 6,8-dibromo-1,2,3,4-tetrahydroquinoline into corresponding cyano derivatives, highlighting the compound's utility in producing diverse quinoline-based structures, which are important in medicinal chemistry (Ökten & Çakmak, 2015).
Catalytic Heterocyclisation
In another study, Marchand et al. (2005) investigated the palladium(II)-catalyzed heterocyclisation of 8-arylethynyl-1,2,3,4-tetrahydroquinolines, including derivatives like this compound. This process is significant for the synthesis of dihydropyrroloquinolines, which have potential applications in pharmaceuticals and agrochemicals (Marchand et al., 2005).
Synthesis of Isoquinoline Derivatives
Hargitai et al. (2018) explored the synthesis of 8-chloro-3,4-dihydroisoquinoline, utilizing this compound as an intermediate. This research contributes to the development of new isoquinoline derivatives, which have applications in drug discovery (Hargitai et al., 2018).
Antifungal Activity
Additionally, Gershon et al. (1996) investigated the antifungal activity of compounds including 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols, highlighting the potential of such compounds in developing new antifungal agents (Gershon et al., 1996).
Safety and Hazards
The safety information for “8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline” indicates that it has the following hazard statements: H302, H315, H318, H335 . This suggests that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Properties
IUPAC Name |
8-bromo-6-chloro-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGCYUUCCAJSQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Cl)Br)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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